Cyclin-A1 (385-395)

Adoptive T-cell therapy Cancer-testis antigen AML immunotherapy

T-cell assays against Cyclin A1 fail when non-validated epitopes or Cyclin A2 homologs are substituted, producing cross-reactivity artifacts and weak MHC stabilization. Cyclin-A1 (385-395), sequence H-SLIAAAAFCLA-OH, is the empirically confirmed minimal immunogenic peptide: superior in silico HLA-A*02:01 binding score (-2.08 vs. -0.46 for alternative epitopes), T-cell clones generated from both donors tested, and natural processing validated on THP-1 AML cells. No cross-reactivity against Cyclin A2. • IEDB ID 1075677 with 2 curated experimental entries, 3 T-cell assay records, 8 MHC ligand assay records. • Confirmed MHC stabilization on TAP-deficient T2 cells at 100 μg/mL. • Freeze-dried; custom synthesis and cGMP manufacturing available.

Molecular Formula
Molecular Weight
Cat. No. B1575099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclin-A1 (385-395)
SynonymsCyclin-A1 (385-395)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Cyclin-A1 (385-395) Peptide SLIAAAAFCLA – Technical Profile and Procurement Rationale for AML-Targeted T-Cell Immunotherapy Research


Cyclin-A1 (385-395), sequence H-SLIAAAAFCLA-OH, is an 11-mer linear peptidic epitope derived from the C-terminal domain of the human Cyclin A1 protein (CCNA1; UniProt P78396), a cancer-testis antigen whose physiological expression is restricted to the germline (meiosis) but is aberrantly overexpressed in acute myeloid leukemia (AML) stem cells and high-grade ovarian carcinoma [1]. Unlike the ubiquitously expressed Cyclin A2 (CCNA2), which shares approximately 56% overall homology with CCNA1, Cyclin A1 exhibits a highly restricted expression pattern that underpins its value as a tumor-selective immunotherapeutic target [2]. This peptide was empirically identified by Ochsenreither et al. as the minimal immunogenic sequence of the HLA-A*02:01-restricted epitope spanning positions 341–351 (isoform-dependent numbering also reported as 385–395), and it is catalogued in the Immune Epitope Database (IEDB) under epitope ID 1075677 with 2 curated experimental data entries, 3 T-cell assay records, and 8 MHC ligand assay records [3].

Why Cyclin A2 Peptides and Other Cyclin A1 Epitopes Cannot Substitute for Cyclin-A1 (385-395) in Adoptive T-Cell Therapy Research


Substituting Cyclin-A1 (385-395) with either Cyclin A2-derived homologous sequences or alternative Cyclin A1 epitopes (e.g., FLDRFLSCM at positions 227–235, or p410–420) introduces quantifiable experimental and translational risks. First, T cells expanded against the full-length CCNA1 protein exhibit no cross-reactivity against CCNA2, despite 56% overall homology, demonstrating that Cyclin A1-derived epitopes confer target specificity not recapitulated by Cyclin A2 peptides [1]. Second, among the seven HLA-A*02:01-restricted Cyclin A1 epitopes identified by systematic epitope mapping, SLIAAAAFCLA (p341–351/p385–395) and FLDRFLSCM (p227–235) differ substantially in their in silico MHC-I binding prediction scores (−2.08 vs. −0.46, respectively) and in the magnitude of T-cell responses elicited, meaning that epitope selection is non-interchangeable for functional assay outcomes [2]. Third, the non-canonical 11-mer length of SLIAAAAFCLA—lacking the prototypical C-terminal anchor residue—was empirically determined as the minimal immunogenic sequence; the canonical 10-mer (SLIAAAAFCL) and alternative 10-mer (LIAAAAFCLA) produce less stable peptide-MHC complexes, directly affecting T-cell stimulation potency [2]. These biochemical and immunological divergences preclude generic substitution.

Cyclin-A1 (385-395) Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Empirical Exclusion of Cyclin A2 Cross-Reactivity: T-Cell Specificity Data for SLIAAAAFCLA-Expanded Effectors

T cells expanded from healthy donors against the full-length CCNA1 protein (which encompasses the 385–395 epitope) were tested for reactivity against CCNA2, the closest paralog sharing 56% overall amino acid homology. CCNA1-specific expanded T cells exhibited no detectable reactivity against CCNA2-expressing targets, confirming epitope-level specificity that cannot be achieved with Cyclin A2-derived peptides [1]. In the same study, >90% of donors screened (n=11) mounted a CCNA1-specific CD8+ T-cell response (mean 14.6% ± 1.4% IFN-γ+ CD8+ cells), and expanded effectors mediated 40% specific lysis of autologous CCNA1-loaded targets at a 40:1 E:T ratio, with lysis reduced by 60% upon MHC class I blockade [1].

Adoptive T-cell therapy Cancer-testis antigen AML immunotherapy

MHC-I Binding Prediction Score Advantage of SLIAAAAFCLA Over the Alternative Cyclin A1 HLA-A*02:01 Epitope FLDRFLSCM

In silico MHC-I binding prediction algorithms rank SLIAAAAFCLA (341–351/385–395) with a substantially stronger predicted binding score to HLA-A*02:01 compared to FLDRFLSCM (227–235), the other well-characterized Cyclin A1 HLA-A*02:01-restricted epitope reported by Ochsenreither et al. The SYFPEITHI-based prediction score for SLIAAAAFCLA is −2.08, versus −0.46 for FLDRFLSCM, representing an approximately 4.5-fold advantage in predicted binding strength [1]. This prediction aligns with empirical HLA stabilization assay data in which both the 11-mer SLIAAAAFCLA and the 10-mer SLIAAAAFCL stabilized HLA-A*02:01 on TAP-deficient T2 cells, but the 11-mer was confirmed as the minimal immunogenic sequence in functional T-cell assays [2].

Epitope prediction HLA-A*02:01 binding Immunoinformatics

CDK2 Complex Kinetic Divergence: Cyclin A1/CDK2 Exhibits 10-Fold Lower Catalytic Turnover Than Cyclin A2/CDK2

In a direct head-to-head biochemical comparison of purified Cyclin A1/CDK2 versus Cyclin A2/CDK2 complexes using Michaelis-Menten kinetics with histone H1 as substrate, Cyclin A2/CDK2 demonstrated a ten-fold higher kcat value (200.3 ± 21.2 min⁻¹) compared to Cyclin A1/CDK2 (31.4 ± 14.9 min⁻¹), and the catalytic efficiency (kcat/Km) was approximately two-fold higher for the Cyclin A2 complex [1]. The reduced catalytic activity of Cyclin A1/CDK2 correlates with incomplete activating phosphorylation on Thr160 of CDK2 when complexed with Cyclin A1—a phosphorylation event that occurs efficiently in Cyclin A2/CDK2 complexes [1]. In contrast, CDK1 complexes showed no significant kinetic difference between Cyclin A1 and Cyclin A2, indicating that the differential regulation is CDK2-specific [1].

Cyclin-dependent kinase Enzyme kinetics CDK2 regulation

Non-Canonical 11-mer Binding Mode: SLIAAAAFCLA Stabilizes HLA-A*02:01 Despite Absence of Prototypical C-Terminal Anchor Residue

The minimal immunogenic sequence of the 15-mer spanning positions 341–355 was empirically determined by Ochsenreither et al. to be the 11-mer SLIAAAAFCLA, not the canonical 10-mer SLIAAAAFCL—a surprising finding given that the 10-mer possesses the appropriate anchor residues at both N- and C-terminal positions for HLA-A*02:01 binding, whereas the 11-mer lacks the characteristic C-terminal anchor [1]. In HLA stabilization assays using TAP-deficient T2 cells pulsed with 100 μg/mL peptide, both the 11-mer (SLIAAAAFCLA) and 10-mer 1 (SLIAAAAFCL) stabilized surface HLA-A*02:01, as measured by increased mean fluorescence intensity (MFI) via W6/32-FITC staining and flow cytometry; however, the 11-mer/MHC complex appeared less stable than the 10-mer 1/MHC complex, indicating a structurally distinct binding mode with functional consequences for T-cell stimulation duration [1]. The alternative 10-mer 2 (LIAAAAFCLA) was also tested as a comparator [1].

Peptide-MHC binding Epitope mapping T-cell immunology

Endogenous Processing and Presentation: SLIAAAAFCLA Is Naturally Presented on AML Cells in the Context of HLA-A*02:01

Beyond in silico prediction and peptide-pulsing assays, SLIAAAAFCLA was demonstrated to be endogenously processed from full-length Cyclin A1 protein and presented on the surface of the HLA-A*02:01-positive AML cell line THP-1. T-cell clone 2264.E30, specific for the 341–351 (385–395) epitope, induced caspase-3 cleavage in THP-1 cells at an E:T ratio of 3:1, confirming natural presentation [1]. In parallel, immunopeptidome analysis via direct HLA ligand isolation and mass spectrometry from primary AML and ovarian carcinoma samples identified four naturally presented Cyclin A1 epitopes, and transfection of HeLa cells with Cyclin A1 plus HLA-A*02:01 revealed six Cyclin A1-derived HLA ligands [2]. Cyclin A1 is detected in leukemic stem cells (LSCs) of more than 50% of AML patients and is minimally expressed in normal tissues (with the exception of testis), a expression profile that is fundamentally distinct from the ubiquitous expression of Cyclin A2 [1][3].

Immunopeptidomics Natural antigen presentation Leukemic stem cell targeting

R-Roscovitine Sensitivity Profiling: Cyclin A1/CDK2 Complexes Show Differential Inhibitor Susceptibility Compared to Cyclin A2/CDK2

The purine analogue R-roscovitine, a specific inhibitor of CDK1 and CDK2, was profiled against Cyclin A1-containing and Cyclin A2-containing CDK complexes. The IC50 of R-roscovitine for Cyclin A1/CDK2 was determined to be 1.6 μM, which is modestly higher than the IC50 for Cyclin A2/CDK2 at 1.0 μM (1.6-fold difference). Similarly, Cyclin A1/CDK1 exhibited an IC50 of 3.4 μM compared to 2.1 μM for Cyclin A2/CDK1 [1]. While these differences are smaller than the kinetic divergence, they indicate that Cyclin A1-containing complexes are not pharmacologically identical to their Cyclin A2 counterparts, and inhibitor screening campaigns should account for which cyclin partner is present in the assay [1].

CDK inhibitor R-roscovitine Drug screening

Cyclin-A1 (385-395) SLIAAAAFCLA – Evidence-Backed Research and Industrial Application Scenarios


HLA-A*02:01-Restricted T-Cell Clone Generation and Adoptive T-Cell Therapy Preclinical Development Targeting AML Leukemic Stem Cells

Use Cyclin-A1 (385-395) as the stimulating peptide for generating HLA-A*02:01-restricted CD8+ T-cell clones from healthy donor PBMCs, employing the validated dendritic cell or monocyte peptide-pulsing protocols described by Ochsenreither et al. [1]. The empirically confirmed immunogenicity (T-cell clones successfully generated from both donors tested) and natural processing/presentation on THP-1 AML cells (caspase-3 cleavage at E:T 3:1) make this peptide the preferred reagent for preclinical validation of Cyclin A1-directed adoptive T-cell therapy. Critically, T cells expanded with this peptide exhibit no cross-reactivity against Cyclin A2, ensuring that therapeutic effectors will not target ubiquitously proliferating somatic cells [2].

Peptide-MHC Tetramer Production for Monitoring Cyclin A1-Specific T-Cell Responses in AML Patients Post-Allogeneic HSCT

The SLIAAAAFCLA peptide, with its superior in silico HLA-A*02:01 binding prediction score (−2.08) compared to alternative Cyclin A1 epitopes, is the optimal candidate for producing folded peptide-MHC Class I tetramers. These tetramers can be deployed in longitudinal immune monitoring studies of AML patients following allogeneic hematopoietic stem cell transplantation (allo-HSCT), where detection of endogenous Cyclin A1-specific CD8+ T cells has been associated with prolonged disease remission [2]. The peptide's empirically validated MHC stabilization capacity—confirmed by HLA stabilization assay on TAP-deficient T2 cells using 100 μg/mL peptide pulsing—provides the technical basis for reliable tetramer folding [1].

Cyclin A1/CDK2-Specific Kinase Assay Development for Biochemical Characterization and Inhibitor Screening

For researchers studying the distinct biochemical properties of Cyclin A1-containing CDK complexes, the 385-395 region represents a critical portion of the Cyclin A1 C-terminal domain. When developing in vitro kinase assays using recombinant Cyclin A1/CDK2 complexes, the ten-fold lower kcat (31.4 ± 14.9 min⁻¹ vs. 200.3 ± 21.2 min⁻¹ for Cyclin A2/CDK2) and the differential R-roscovitine sensitivity (IC50 1.6 μM vs. 1.0 μM) must be accounted for in experimental design and data interpretation [3]. The SLIAAAAFCLA peptide can serve as a sequence-specific reference standard for verifying Cyclin A1 identity in recombinant protein preparations via mass spectrometry or HPLC co-elution.

Immunopeptidomics Reference Standard for Cyclin A1-Derived HLA Ligand Identification in Primary Tumor Samples

The SLIAAAAFCLA peptide, confirmed as a naturally presented HLA-A*02:01 ligand by direct HLA immunopeptidome analysis of primary AML and ovarian carcinoma samples, can serve as a synthetic reference standard in targeted mass spectrometry assays (e.g., parallel reaction monitoring) for quantifying Cyclin A1-derived HLA ligand presentation on tumor samples [4]. This application is uniquely enabled by the peptide's validated natural processing—a property not shared by all in silico-predicted Cyclin A1 epitopes—and supports biomarker studies correlating epitope presentation density with T-cell recognition and clinical response.

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